![molecular formula C16H20FN3O5 B13397754 N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13397754.png)
N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linezolid N-Oxide is a derivative of Linezolid, an oxazolidinone antibiotic known for its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Linezolid N-Oxide retains the core structure of Linezolid but includes an additional oxygen atom, which may alter its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Linezolid N-Oxide typically involves the oxidation of Linezolid. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.
Industrial Production Methods: Industrial production of Linezolid N-Oxide follows similar principles but on a larger scale. Continuous flow synthesis has been explored to enhance efficiency and yield. This method involves a series of chemical transformations in a continuous flow reactor, allowing for better control over reaction conditions and minimizing the need for intermediate purification .
Chemical Reactions Analysis
Types of Reactions: Linezolid N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can revert Linezolid N-Oxide back to Linezolid.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Linezolid.
Substitution: Various substituted Linezolid derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other oxazolidinone derivatives.
Biology: Investigated for its antibacterial properties and potential to overcome resistance mechanisms.
Medicine: Explored as an alternative treatment for infections caused by resistant bacteria.
Industry: Potential use in the development of new antibiotics and as a chemical intermediate in pharmaceutical manufacturing
Mechanism of Action
Linezolid N-Oxide, like Linezolid, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit . This prevents the formation of the 70S initiation complex, which is essential for bacterial translation. The additional oxygen atom in Linezolid N-Oxide may enhance its binding affinity or alter its interaction with the ribosome, potentially improving its efficacy against resistant strains .
Comparison with Similar Compounds
Linezolid: The parent compound, known for its effectiveness against Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with similar antibacterial activity but improved safety profile.
Eperezolid: Another oxazolidinone with comparable antibacterial properties
Uniqueness: Linezolid N-Oxide stands out due to its modified structure, which may offer advantages in terms of pharmacokinetics and resistance profiles. Its potential to overcome existing resistance mechanisms makes it a valuable candidate for further research and development .
Properties
Molecular Formula |
C16H20FN3O5 |
|---|---|
Molecular Weight |
353.35 g/mol |
IUPAC Name |
N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21) |
InChI Key |
CMFKNYFIQWSUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


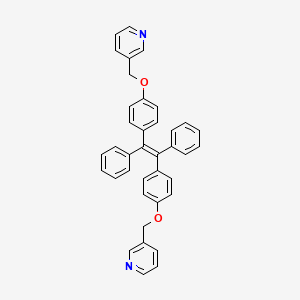
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397692.png)
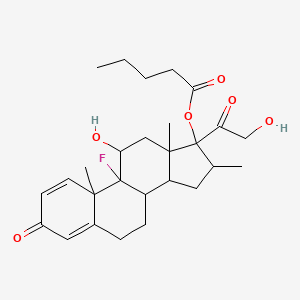
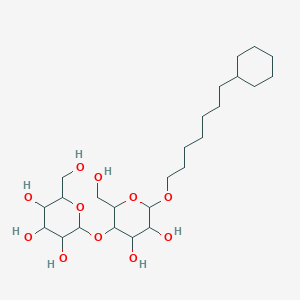
![Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]-decahydronaphthalene-1-carboxylate](/img/structure/B13397706.png)
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397711.png)
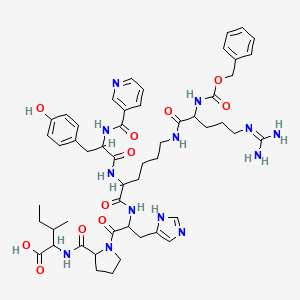
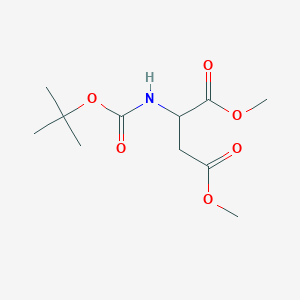
![10-(2,3-Dihydroxy-3-methylbutyl)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol](/img/structure/B13397727.png)
![Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B13397730.png)
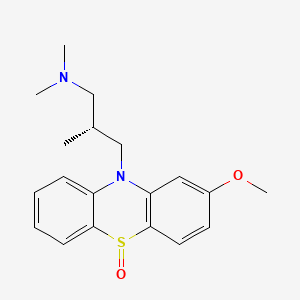

![3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B13397757.png)

